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Abstract
The TP63 gene, a critical member of the p53 transcription factor family, is a master regulator of

epithelial development, differentiation, and stem cell maintenance. Its functional complexity

arises from an intricate gene structure that utilizes alternative promoters and splicing to

generate a diverse array of protein isoforms with often opposing biological roles. This guide

provides a comprehensive technical overview of the TP63 gene architecture, the mechanisms

of alternative splicing that dictate isoform expression, and the functional consequences of this

diversity. We detail the expression patterns of key isoforms across human tissues and provide

standardized protocols for essential molecular biology techniques used to investigate p63

function, including Chromatin Immunoprecipitation (ChIP), Luciferase Reporter Assays, and

RNA-Seq for isoform analysis.

p63 (TP63) Gene Architecture
The human TP63 gene is located on chromosome 3q28 and spans approximately 270

kilobases, containing 15 exons.[1] Its structure is notably complex, featuring two distinct

promoters that drive the expression of two main classes of isoforms, differing at their N-

terminus.[1][2][3]

P1 Promoter (Upstream): This promoter, located upstream of exon 1, drives the transcription

of the full-length TAp63 (Transactivating) isoforms.[1][3] These isoforms contain an N-
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terminal transactivation (TA) domain that is homologous to the tumor suppressor p53,

enabling them to activate target genes involved in apoptosis and cell cycle arrest.[1][4]

P2 Promoter (Intronic): An alternative promoter located within intron 3 initiates the

transcription of the N-terminally truncated ΔNp63 isoforms.[1][3] These isoforms lack the

canonical TA domain but retain the DNA-binding and oligomerization domains.[5][6] While

lacking the p53-like TA domain, ΔNp63 isoforms are transcriptionally competent and can act

as dominant-negative inhibitors of TAp63 and p53, or as transcriptional activators of genes

involved in proliferation and epithelial maintenance.[1][7][8]
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p63 Gene Structure and Alternative Promoters.

Alternative Splicing and Isoform Diversity
Further complexity is introduced by alternative splicing at the 3' end of both TAp63 and ΔNp63

pre-mRNAs. This process generates at least three major C-terminal variants, designated α

(alpha), β (beta), and γ (gamma).[1][3][6]

α (alpha) Isoform: This is the longest isoform, containing exons 11 through 14.[1] It is

uniquely characterized by the presence of a C-terminal Sterile Alpha Motif (SAM) domain,

which mediates protein-protein interactions, and a transactivation inhibitory domain (TID).[1]

[6][9]

β (beta) Isoform: This variant arises from the skipping of exon 13.[1]

γ (gamma) Isoform: This is the shortest major isoform, lacking exons 11 through 14 and

instead utilizing a unique γ-specific exon.[1]

The combination of two promoters and C-terminal splicing results in at least six main protein

isoforms: TAp63α, TAp63β, TAp63γ, ΔNp63α, ΔNp63β, and ΔNp63γ.[5] The ΔNp63α isoform is

the most prominently expressed in epithelial cells.[5]
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C-Terminal Alternative Splicing of p63.

Table 1: Summary of Major p63 Isoforms and Protein
Domains
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Isoform Name
N-Terminal
Promoter

C-Terminal
Splicing

Key Protein
Domains

Primary
Function

TAp63α P1 α (alpha)

Transactivation

(TA), DNA

Binding (DBD),

Oligomerization

(Oligo), SAM,

TID

Tumor

suppressor;

induces

apoptosis and

cell cycle arrest.

[4]

TAp63β P1 β (beta) TA, DBD, Oligo

Tumor

suppressor

functions.[6]

TAp63γ P1 γ (gamma) TA, DBD, Oligo

Tumor

suppressor

functions;

expressed in

embryonic

myoblasts.[10]

ΔNp63α P2 α (alpha)
ΔN, DBD, Oligo,

SAM, TID

Oncogenic

properties;

promotes

proliferation and

cell survival,

inhibits

p53/TAp63.[6][7]

ΔNp63β P2 β (beta) ΔN, DBD, Oligo
Can inhibit

TAp63 activity.[6]

ΔNp63γ P2 γ (gamma) ΔN, DBD, Oligo
Can inhibit

TAp63 activity.[6]

Functional Dichotomy of p63 Isoforms
The structural diversity of p63 isoforms translates directly into a wide spectrum of, and often

antagonistic, cellular functions.
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TAp63 Isoforms (Tumor Suppressors): Resembling p53, TAp63 isoforms are induced by

genotoxic stress and can transactivate target genes to induce cell cycle arrest, apoptosis,

and cellular senescence.[4][6][7] High expression of TAp63 is often associated with smaller,

less aggressive tumors.[7] They are crucial for maintaining genomic stability in stem cell

populations.[8]

ΔNp63 Isoforms (Oncogenes/Pro-Survival Factors): ΔNp63 isoforms, particularly ΔNp63α,

are highly expressed in the basal cells of stratified epithelia and are essential for their

development and maintenance.[7][8] In cancer, ΔNp63 can act as an oncogene by promoting

proliferation, migration, and invasion, while suppressing senescence.[7] It achieves some of

these effects by acting as a dominant-negative inhibitor of both p53 and TAp63 isoforms.[6]

[7]
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Start: Live Cells/Tissue

1. Cross-link Proteins to DNA
(Formaldehyde)

2. Lyse Cells & Fragment Chromatin
(Sonication or Enzymatic Digestion)

3. Immunoprecipitate
(Add Isoform-Specific p63 Antibody)

4. Capture Complexes
(Protein A/G Beads)

5. Reverse Cross-links & Purify DNA

6. Prepare Library & Sequence DNA

7. Map Reads & Identify Binding Sites (Peaks)

Result: Genome-wide Binding Map

 

Reporter Plasmid
(Promoter + Luciferase Gene)

1. Co-transfect Plasmids into Cells

Expression Plasmid
(p63 Isoform)

2. Incubate (24-48h)
for Protein Expression

3. Lyse Cells

4. Add Substrate & Measure Luminescence

5. Normalize Data & Calculate Fold Change

Result: Promoter Activity
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Start: Cells/Tissue

1. Isolate Total RNA

2. Prepare cDNA Library
(Poly-A Selection, Fragmentation, RT)

3. Next-Generation Sequencing

4. Align Reads to Genome/Transcriptome

5. Quantify Isoform Abundance
(e.g., TPM, FPKM)

Result: Isoform Expression Profile
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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